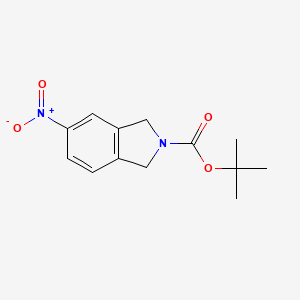

Tert-butyl 5-nitroisoindoline-2-carboxylate

説明

Tert-butyl 5-nitroisoindoline-2-carboxylate: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to the isoindoline ring, which imparts unique chemical properties.

特性

IUPAC Name |

tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGLAXAXISGACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586077 | |

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400727-63-1 | |

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of isoindoline derivatives followed by esterification. One common method involves the nitration of isoindoline-2-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoindoline-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired tert-butyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions: Tert-butyl 5-nitroisoindoline-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: 5-aminoisoindoline-2-carboxylate.

Substitution: Various substituted isoindoline derivatives.

Hydrolysis: 5-nitroisoindoline-2-carboxylic acid.

科学的研究の応用

Chemistry: Tert-butyl 5-nitroisoindoline-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Isoindoline derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders .

Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

作用機序

The mechanism of action of tert-butyl 5-nitroisoindoline-2-carboxylate is primarily related to its ability to undergo chemical transformations that introduce functional groups into target molecules. The nitro group can be reduced to an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can form amide bonds with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis .

類似化合物との比較

5-nitroisoindoline-2-carboxylic acid: Lacks the tert-butyl ester group, making it less hydrophobic and less stable under certain conditions.

tert-butyl 5-aminoisoindoline-2-carboxylate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

tert-butyl 5-hydroxyisoindoline-2-carboxylate: Contains a hydroxyl group, which imparts different chemical properties and reactivity.

Uniqueness: Tert-butyl 5-nitroisoindoline-2-carboxylate is unique due to the presence of both the nitro group and the tert-butyl ester group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Q & A

Q. What synthetic strategies are commonly employed for preparing tert-butyl 5-nitroisoindoline-2-carboxylate, and how can reaction parameters (e.g., solvent, catalyst) be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of isoindoline precursors. For example, nitration of a tert-butyl-protected isoindoline intermediate under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) is critical to avoid over-nitration. Optimization can be guided by statistical experimental design (e.g., factorial design) to assess factors like temperature, stoichiometry, and catalyst loading. Mo(CO)₆ has been used in analogous tert-butyl-containing epoxidation reactions to enhance selectivity . Solvent polarity (e.g., dichloroethane vs. acetonitrile) significantly impacts nitro-group positioning and yield, requiring systematic screening .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and nitro-group placement. Dynamic NMR at low temperatures (e.g., –40°C) may resolve conformational isomerism in the isoindoline ring .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement. Disordered tert-butyl groups require careful treatment via restraints or constraints .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight, while fragmentation patterns help confirm nitro-group stability under ionization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent decomposition. Avoid proximity to ignition sources (e.g., open flames) due to potential nitro-group reactivity .

- Spill Management : Use non-sparking tools for cleanup. In case of inhalation, relocate to fresh air and monitor for respiratory distress .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe²⁺/H₂O₂ systems) before disposal to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tert-butyl rotation or ring puckering) observed in solution but not in the solid state. To address this:

- Perform variable-temperature NMR to detect conformational equilibria .

- Compare X-ray data with DFT-optimized structures (using explicit solvent models) to reconcile solution and solid-state geometries .

- Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which may distort nitro-group positioning .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic effects of the nitro group in this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model nitro-group electron-withdrawing effects on the isoindoline ring. Include implicit solvent (e.g., PCM for acetonitrile) to mimic experimental conditions .

- NBO Analysis : Quantify hyperconjugation between the nitro group and carboxylate ester to explain reactivity trends (e.g., susceptibility to nucleophilic attack) .

- TD-DFT : Predict UV-Vis absorption spectra to correlate with experimental data for photostability assessments .

Q. What strategies enable selective modification of the nitro group in this compound without cleaving the tert-butyl ester?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethyl acetate) selectively reduces nitro to amine while preserving the tert-butyl ester. Monitor pH to avoid acid-catalyzed ester hydrolysis .

- Nucleophilic Aromatic Substitution : Activate the nitro group via Me₃SiCl/NaI, then displace with thiols or amines in DMF at 80°C .

- Protection-Deprotection : Temporarily protect the nitro group as a sulfonamide derivative before ester-sensitive reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data for this compound derivatives across studies?

- Methodological Answer :

- Purity Verification : Reanalyze compounds via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities or degradation products .

- Assay Conditions : Standardize cell culture media (e.g., FBS lot variability) and confirm nitro-group stability under assay pH/temperature .

- Meta-Analysis : Use multivariate regression to isolate structural descriptors (e.g., logP, nitro-group orientation) driving activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。